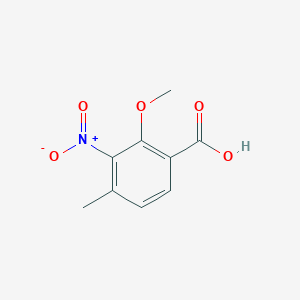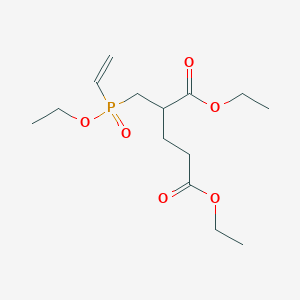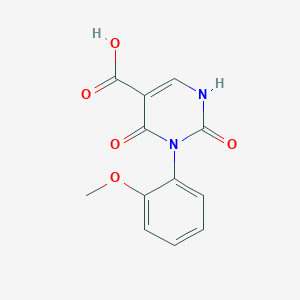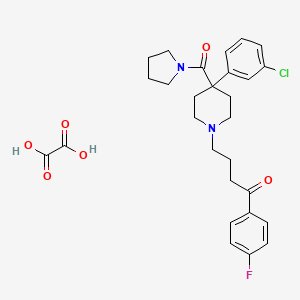![molecular formula C23H26ClN3 B12834368 5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline hydrochloride](/img/structure/B12834368.png)
5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline hydrochloride is a complex organic compound that belongs to the class of imidazoisoquinolines. This compound is characterized by its unique structure, which includes a piperidine ring attached to a phenyl group, further connected to a dihydroimidazoisoquinoline core. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline hydrochloride typically involves multiple steps:
-
Formation of the Piperidine Derivative: : The initial step involves the preparation of the piperidine derivative. This can be achieved by reacting piperidine with benzyl chloride under basic conditions to form 4-(Piperidin-1-ylmethyl)benzyl chloride.
-
Cyclization to Form Imidazoisoquinoline Core: : The next step involves the cyclization of the piperidine derivative with an appropriate isoquinoline precursor. This can be done using a condensation reaction under acidic conditions, often employing a catalyst such as trifluoroacetic acid.
-
Hydrochloride Salt Formation: : The final step is the conversion of the free base into its hydrochloride salt. This is typically done by dissolving the compound in an organic solvent and adding hydrochloric acid to precipitate the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
- **Ox
属性
分子式 |
C23H26ClN3 |
|---|---|
分子量 |
379.9 g/mol |
IUPAC 名称 |
5-[4-(piperidin-1-ylmethyl)phenyl]-2,3-dihydroimidazo[2,1-a]isoquinoline;hydrochloride |
InChI |
InChI=1S/C23H25N3.ClH/c1-4-13-25(14-5-1)17-18-8-10-19(11-9-18)22-16-20-6-2-3-7-21(20)23-24-12-15-26(22)23;/h2-3,6-11,16H,1,4-5,12-15,17H2;1H |
InChI 键 |
NPSKVSYUZGEBCS-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=NCCN35.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(5-methyl-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B12834299.png)
![3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B12834300.png)
![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B12834304.png)


![trimethyl-[3-[6,8,17,19-tetraoxo-18-[3-(trimethylazaniumyl)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propyl]azanium](/img/structure/B12834317.png)
![N-[5-(Aminomethyl)-2-Fluorophenyl]-Acetamide](/img/structure/B12834322.png)


![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]-1-acetoxyethane](/img/structure/B12834351.png)



